![molecular formula C13H23NO2 B034910 Tert-butyl octahydro-1H-indole-2-carboxylate CAS No. 108395-21-7](/img/structure/B34910.png)
Tert-butyl octahydro-1H-indole-2-carboxylate
Description
Synthesis Analysis
The synthesis of tert-butyl octahydro-1H-indole-2-carboxylate and its derivatives typically involves multi-step chemical reactions that yield the compound with high specificity. Studies have demonstrated efficient synthesis methods through substitution reactions, intramolecular lactonization, and Fischer indole synthesis processes. For example, Yao et al. (2023) synthesized an indole compound through a three-step substitution reaction, highlighting the importance of methods like NMR, IR, MS, and X-ray diffraction for determining the structure of the synthesized compounds (Yao et al., 2023).
Molecular Structure Analysis
The molecular structure of tert-butyl octahydro-1H-indole-2-carboxylate derivatives has been extensively studied using techniques such as X-ray diffraction and density functional theory (DFT). These analyses reveal the planarity of the indole ring system and the spatial arrangement of functional groups attached to it. For instance, Moriguchi et al. (2014) determined the structure of a related compound via single-crystal X-ray diffraction, providing insights into the monoclinic space group and the presence of diastereomers in the crystal structure (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl octahydro-1H-indole-2-carboxylate often lead to the formation of complexes and derivatives with unique chemical properties. The compound can undergo oxidative dearomatization, spirocyclization, and condensation reactions, resulting in diverse molecular architectures. For example, Kong et al. (2016) developed a copper-catalyzed oxidative dearomatization/spirocyclization method to access C2-spiro-pseudoindoxyls, illustrating the compound's reactivity and potential for forming complex structures (Kong et al., 2016).
properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFZHGWTHXLDLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCCC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536191 | |
Record name | tert-Butyl octahydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl octahydro-1H-indole-2-carboxylate | |
CAS RN |
108395-21-7 | |
Record name | tert-Butyl octahydro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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